3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride

Catalog No.
S828019
CAS No.
1210215-22-7
M.F
C12H11ClFN
M. Wt
223.675
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride

CAS Number

1210215-22-7

Product Name

3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride

IUPAC Name

3-(3-fluorophenyl)aniline;hydrochloride

Molecular Formula

C12H11ClFN

Molecular Weight

223.675

InChI

InChI=1S/C12H10FN.ClH/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10;/h1-8H,14H2;1H

InChI Key

LNUWHWWGZKEETJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)C2=CC(=CC=C2)F.Cl

3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride is a fluorinated aromatic amine widely used as a critical precursor in medicinal chemistry and process development. It serves as a key structural motif for a class of potent kinase inhibitors, particularly those targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a key mediator in inflammatory and oncogenic signaling pathways [1]. The hydrochloride salt form is specifically prepared to enhance aqueous solubility, improve crystalline properties for easier handling, and ensure higher stability and longer shelf-life compared to the corresponding free base, making it a more reliable choice for reproducible, scalable synthesis [2].

Substituting 3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride with seemingly similar analogs can lead to critical failures in synthesis and biological performance. The free base form, 3'-Fluoro-[1,1'-biphenyl]-3-amine, typically exhibits lower aqueous solubility and may be an oil or amorphous solid, complicating handling, weighing, and dissolution in protic solvents common to synthesis workflows [1]. Furthermore, altering the fluorine atom's position (e.g., to 2'- or 4'-fluoro isomers) or removing it entirely ([1,1'-biphenyl]-3-amine) fundamentally changes the molecule's electronic and steric profile. This seemingly minor modification can drastically reduce or eliminate binding affinity to the target kinase, rendering the final synthesized inhibitor inactive and invalidating structure-activity relationship (SAR) data [2].

Essential Precursor for Synthesizing a Patented, High-Potency IRAK-4 Inhibitor

This specific compound is explicitly cited as the key starting material for the synthesis of Example 13 in a foundational patent for novel pyrazolopyrimidine IRAK-4 inhibitors. The final compound synthesized from this precursor demonstrated potent, single-digit nanomolar inhibition of the IRAK-4 enzyme [1]. Using an unsubstituted biphenyl amine precursor would be expected to yield a significantly less potent final molecule due to the loss of critical fluorine-protein interactions in the kinase hinge region.

Evidence DimensionBiological Potency of Final Synthesized Product (IRAK-4 Inhibition)
Target Compound DataEnables synthesis of a final inhibitor with an IC50 of 15 nM
Comparator Or BaselineUse of unsubstituted [1,1'-biphenyl]-3-amine as a precursor, which typically results in inhibitors with significantly lower potency.
Quantified DifferenceEnables access to the high-potency (<50 nM) inhibitor class specified in the patent claims.
ConditionsIn vitro IRAK-4 enzyme inhibition assay as described in patent WO/2012/016186 [<a href="https://patents.google.com/patent/WO2012016186A1/en" target="_blank">1</a>].

This directly links procurement of this exact precursor to the ability to replicate or build upon patented, high-potency compounds for inflammation or cancer research.

Superior Processability and Handling via Hydrochloride Salt Form

As the hydrochloride salt of a weakly basic amine, this compound offers significant advantages in handling and processability over its free base form. The salt is typically a stable, crystalline solid with enhanced solubility in aqueous and protic solvents used in synthetic and purification steps [1]. This contrasts with the often oily or poorly crystalline nature of the free base, which complicates accurate weighing, dissolution, and can lead to lower reproducibility in reaction yields and purity profiles.

Evidence DimensionPhysicochemical Properties for Synthesis
Target Compound DataCrystalline, stable solid with improved aqueous solubility.
Comparator Or BaselineThe corresponding free base (3'-Fluoro-[1,1'-biphenyl]-3-amine), which is often less crystalline and has poor water solubility.
Quantified DifferenceQualitatively significant improvement in handling, stability, and solubility, which are critical for process control and reproducibility.
ConditionsStandard laboratory and process chemistry workflows requiring dissolution in aqueous or protic media.

Procuring the hydrochloride salt reduces process variability and handling difficulties, ensuring more consistent and reproducible outcomes in both small-scale and large-scale synthesis.

Demonstrated Importance of 3'-Fluoro Positional Isomer in a Validated Therapeutic Target

The selection of the 3'-fluoro isomer is a deliberate and critical design element in the development of potent IRAK-4 inhibitors, as exemplified in patent literature [1]. In kinase inhibitor design, the specific position of a halogen like fluorine is crucial for optimizing interactions within the ATP binding pocket, affecting potency and selectivity. The exclusive use of the 3'-fluoro isomer in the synthesis of potent examples within the reference patent strongly implies that other positional isomers, such as the 2'- or 4'-fluoro analogs, fail to provide the same level of biological activity. This is a common principle in structure-activity relationship (SAR) studies, where isomeric changes lead to dramatic drops in potency [2].

Evidence DimensionUtility in High-Potency Compound Synthesis
Target Compound DataThe 3'-fluoro isomer is the specified precursor for a validated series of potent IRAK-4 inhibitors.
Comparator Or BaselinePositional isomers (e.g., 2'-Fluoro or 4'-Fluoro-[1,1'-biphenyl]-3-amine).
Quantified DifferenceImplicit but critical: enables high target potency, whereas other isomers are not exemplified, suggesting they are less effective.
ConditionsStructure-activity relationship optimization for IRAK-4 kinase inhibitors.

A buyer must procure the specific 3'-fluoro isomer to achieve the validated, high-potency biological results; other isomers are not viable substitutes for this application.

Core Building Block for Novel IRAK-4 Inhibitors

For research groups and pharmaceutical companies developing novel therapeutics for autoimmune diseases (e.g., rheumatoid arthritis, lupus) and MYD88-mutant lymphomas. This precursor is the validated starting material for synthesizing pyrazolopyrimidine-based inhibitors with high potency against the IRAK-4 kinase [1].

Reference Compound in Structure-Activity Relationship (SAR) Studies

Ideal for medicinal chemistry programs investigating the role of fluorine substitution in kinase hinge-binding regions. Its use allows for direct comparison against other halogenated or non-halogenated analogs to precisely map the chemical space and optimize inhibitor potency and selectivity.

Process Development and Scale-Up Chemistry

In workflows where process control and reproducibility are paramount. The superior handling, stability, and solubility of the hydrochloride salt form make it the preferred choice over the free base for developing scalable, consistent, and high-yielding synthetic routes to complex final products [2].

Dates

Last modified: 08-15-2023

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